

Spectroscopic and Methodological Profile of N-Methyl-L-alanine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylidene-L-alanine*

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This technical guide provides an in-depth overview of the spectroscopic properties of N-Methyl-L-alanine, a non-proteinogenic amino acid of significant interest in peptide chemistry and drug development. The inclusion of an N-methyl group can enhance the pharmacokinetic properties of peptides, such as improved metabolic stability and membrane permeability. This document compiles available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, details relevant experimental protocols, and presents a workflow for its incorporation in solid-phase peptide synthesis.

Spectroscopic Data of N-Methyl-L-alanine

The following sections summarize the key spectroscopic data for N-Methyl-L-alanine. While comprehensive peak lists for NMR and IR are not publicly available in raw format, data has been reported in various spectral databases.

Mass Spectrometry (MS)

Mass spectrometry data for N-Methyl-L-alanine is available from various sources, including the National Institute of Standards and Technology (NIST) and MassBank.^{[1][2]} The data presented below was obtained via Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) Mass Spectrometry.^[3]

m/z	Relative Intensity (%)
73	100.00
130	93.89
131	13.71
147	11.81
74	9.51

Table 1: Key peaks from the GC-MS spectrum of a derivative of N-Methyl-L-alanine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR spectra for N-Methyl-L-alanine are available in spectral databases such as SpectraBase and ChemicalBook.[1][4] The expected chemical shifts are outlined below based on the molecular structure.

^1H NMR

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	~3.0 - 3.5	Quartet (q)	~7.0
H-3	~1.3 - 1.5	Doublet (d)	~7.0
N-CH ₃	~2.3 - 2.6	Singlet (s)	-
N-H	Broad, variable	Singlet (s)	-
COOH	Broad, variable	Singlet (s)	-

Table 2: Predicted ^1H NMR spectral data for N-Methyl-L-alanine.

^{13}C NMR

Carbon	Expected Chemical Shift (ppm)
C-1 (C=O)	~175 - 180
C-2 (CH)	~55 - 60
C-3 (CH ₃)	~15 - 20
N-CH ₃	~30 - 35

Table 3: Predicted ¹³C NMR spectral data for N-Methyl-L-alanine.

Infrared (IR) Spectroscopy

An FTIR spectrum for N-Methyl-DL-alanine, obtained using the mull technique, is available on PubChem.^[5] The characteristic absorption bands are expected in the following regions.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	2500 - 3300 (broad)
N-H (Amine)	Stretching	3300 - 3500
C-H (Alkyl)	Stretching	2850 - 3000
C=O (Carboxylic Acid)	Stretching	1700 - 1725
N-H (Amine)	Bending	1550 - 1650
C-O (Carboxylic Acid)	Stretching	1210 - 1320
C-N (Amine)	Stretching	1020 - 1250

Table 4: Expected characteristic IR absorption bands for N-Methyl-L-alanine.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of N-Methyl-L-alanine are not always published with the spectral data. The following are generalized yet detailed protocols for the analysis of amino acids using modern spectroscopic techniques.

NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

- **Sample Quantity:** For ^1H NMR, dissolve 5-25 mg of N-Methyl-L-alanine in approximately 0.6-0.8 mL of a deuterated solvent. For ^{13}C NMR, a more concentrated solution is preferable, with as much sample as can be dissolved to achieve saturation.^[6]
- **Solvent Selection:** A suitable deuterated solvent must be chosen in which the analyte is soluble and which does not have signals that overlap with the analyte's signals. Common choices for amino acids include deuterium oxide (D_2O), deuterated methanol (CD_3OD), or deuterated dimethyl sulfoxide (DMSO-d_6).^[7]
- **Filtration:** The solution should be free of any solid particles. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[8]
- **Final Volume:** Ensure the sample volume in the NMR tube is at a height of at least 4.5 cm to allow for proper shimming of the magnetic field.^[8]

FTIR Sample Preparation (ATR Technique)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum of a solid sample.

- **Crystal Cleaning:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of N-Methyl-L-alanine powder directly onto the ATR crystal.
- **Applying Pressure:** Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

- Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

GC-MS Analysis with Derivatization

Due to the polar nature of amino acids, derivatization is necessary to increase their volatility for GC-MS analysis.^[9] A common method involves silylation.

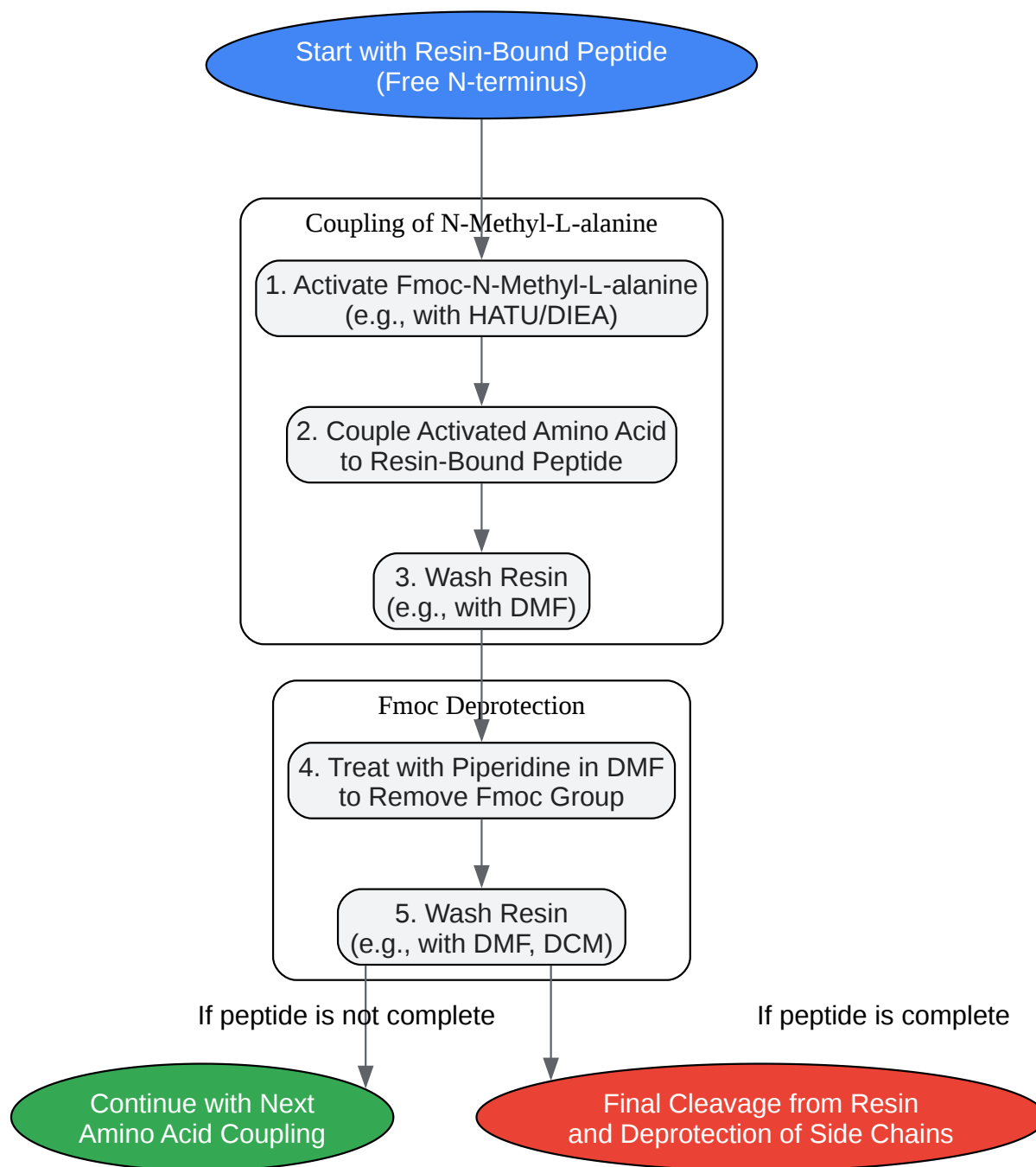
- Sample Preparation: A known quantity of N-Methyl-L-alanine is placed in a reaction vial and dried completely.
- Derivatization: A silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried sample along with a suitable solvent like acetonitrile.^[10]
- Reaction: The vial is sealed and heated (e.g., at 70-100°C for a specified time) to allow the derivatization reaction to complete.
- GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer.

A generalized workflow for the identification of N-methylalanine using GC-MS and LC-MS/MS is presented below.^[9]

Workflow for GC-MS and LC-MS/MS identification of N-Methyl-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) Workflow

N-Methyl-L-alanine is frequently used in solid-phase peptide synthesis to create peptides with modified properties. The steric hindrance of the N-methyl group can make coupling reactions challenging. The following diagram illustrates a typical workflow for incorporating an N-methylated amino acid into a peptide chain using Fmoc/tBu chemistry.



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